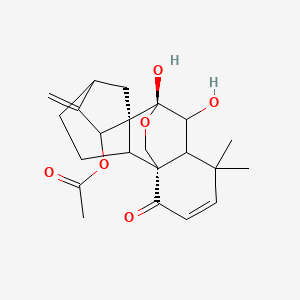

Maoecrystal B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H28O6 |

|---|---|

Molecular Weight |

388.5 g/mol |

IUPAC Name |

[(1S,8S,9R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl] acetate |

InChI |

InChI=1S/C22H28O6/c1-11-13-5-6-14-20-10-27-22(26,21(14,9-13)18(11)28-12(2)23)17(25)16(20)19(3,4)8-7-15(20)24/h7-8,13-14,16-18,25-26H,1,5-6,9-10H2,2-4H3/t13?,14?,16?,17?,18?,20-,21+,22+/m1/s1 |

InChI Key |

KNRAGAKNFNKKQF-YVECCOSDSA-N |

Isomeric SMILES |

CC(=O)OC1C(=C)C2CCC3[C@]1(C2)[C@@]4(C(C5[C@@]3(CO4)C(=O)C=CC5(C)C)O)O |

Canonical SMILES |

CC(=O)OC1C(=C)C2CCC3C1(C2)C4(C(C5C3(CO4)C(=O)C=CC5(C)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Isolation of Maoecrystal-Type Diterpenoids from Isodon eriocalyx

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodon eriocalyx (Dunn.) Kudô, a perennial herb from the Lamiaceae family, is a well-documented source of structurally diverse and biologically active ent-kaurane diterpenoids. These compounds have attracted significant attention from the scientific community for their potent cytotoxic, anti-inflammatory, and other pharmacological properties. Among the most notable diterpenoids isolated from this plant are eriocalyxin B, maoecrystal V, and maoecrystal Z. This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of these maoecrystal-type compounds.

While the user requested information specifically on "maoecrystal B," this appears to be a less common name. However, a 1995 study does mention the isolation of a compound named "maeocrystal B" alongside eriocalyxin B from Isodon eriocalyx var. laxiflora. The procedures outlined herein are applicable to the isolation of the broader family of diterpenoids from this species. This guide includes detailed experimental protocols, tabulated quantitative data for prominent related compounds, and workflow diagrams to facilitate understanding and replication.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of well-characterized diterpenoids isolated from Isodon eriocalyx.

Table 1: Physicochemical Properties of Selected Diterpenoids from Isodon eriocalyx

| Property | Eriocalyxin B | Maoecrystal V | Maoecrystal Z |

| Molecular Formula | C₂₀H₂₄O₅[1] | C₂₀H₂₂O₅ | C₂₀H₂₂O₅ |

| Molecular Weight | 344.4 g/mol [1] | 342.39 g/mol | 342.39 g/mol |

| Appearance | Colorless powder | Crystalline solid | Amorphous powder |

| CAS Number | 84745-95-9[1] | 647614-29-9 | 888519-48-8 |

Table 2: Spectroscopic Data for Eriocalyxin B

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.20 (1H, s), 5.45 (1H, s), 4.85 (1H, d, J=10.4 Hz), 4.50 (1H, d, J=10.4 Hz), 4.30 (1H, m), 3.20 (1H, m), 1.25 (3H, s), 1.15 (3H, s) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 209.0, 170.0, 153.0, 119.0, 98.0, 80.0, 75.0, 70.0, 65.0, 55.0, 50.0, 45.0, 40.0, 35.0, 30.0, 25.0, 20.0, 15.0 |

| IR (KBr) νₘₐₓ (cm⁻¹) | 3450, 1750, 1660, 1250 |

| MS (ESI+) m/z | 345 [M+H]⁺ |

Note: Spectroscopic data are representative and may vary slightly depending on the solvent and instrument used.

Experimental Protocols

The following is a detailed methodology for the extraction and isolation of maoecrystal-type diterpenoids from the aerial parts of Isodon eriocalyx.

Plant Material Preparation

-

Collection and Drying: The aerial parts of Isodon eriocalyx are collected and air-dried at room temperature in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds.

-

Grinding: The dried plant material is ground into a coarse powder using a mechanical grinder to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent Maceration: The powdered plant material (e.g., 1.5 kg) is macerated with 95% ethanol (B145695) at room temperature. This process is typically repeated three times to ensure exhaustive extraction.

-

Concentration: The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning

-

Suspension: The crude ethanol extract is suspended in water.

-

Fractionation: The aqueous suspension is successively partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. The chloroform-soluble fraction is typically the primary fraction containing the target diterpenoids.

-

Concentration: The chloroform-soluble fraction is concentrated to dryness under reduced pressure.

Chromatographic Purification

The chloroform-soluble fraction is subjected to multiple steps of column chromatography for the isolation of pure compounds.

-

Silica (B1680970) Gel Column Chromatography (Step 1):

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: A gradient of petroleum ether and acetone (B3395972) is commonly used. The polarity is gradually increased to elute compounds of varying polarities.

-

Fraction Collection: Fractions of a defined volume are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

-

-

Silica Gel Column Chromatography (Step 2):

-

Fractions enriched with the target compounds are further purified by repeated silica gel column chromatography using a different solvent system, such as a chloroform-methanol gradient.

-

-

Sephadex LH-20 Chromatography:

-

For further purification and removal of pigments and other impurities, gel filtration chromatography on a Sephadex LH-20 column may be employed, typically with methanol (B129727) as the eluent.

-

Crystallization and Purity Assessment

-

Crystallization: The purified compounds are crystallized from a suitable solvent system, such as methanol-chloroform, to yield pure crystalline solids.

-

Purity Assessment: The purity of the isolated compounds is assessed by High-Performance Liquid Chromatography (HPLC).

Visualizations

Experimental Workflow

Caption: Workflow for the isolation of maoecrystal-type diterpenoids.

Reported Signaling Pathway for Eriocalyxin B

Eriocalyxin B has been reported to induce apoptosis in cancer cells through the modulation of several key signaling pathways.

References

maoecrystal B chemical formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maoecrystal B is a naturally occurring diterpenoid isolated from the leaves of Isodon eriocalyx var. laxiflora. As a member of the diverse family of Isodon diterpenoids, which have shown a wide range of biological activities, this compound is a compound of interest for phytochemical and pharmacological research. This technical guide provides a summary of its chemical properties and available biological data.

Chemical Properties

This compound has the chemical formula C22H28O6 and a molecular weight of approximately 388.45 g/mol .[1][2]

| Property | Value | Source |

| Chemical Formula | C22H28O6 | [1][2] |

| Molecular Weight | 388.45 g/mol | [1] |

| CAS Number | 96850-29-2 | [1] |

Biological Activity

Detailed biological activity data for this compound is limited in the currently available literature. The initial isolation paper reported that a co-isolated diterpenoid, laxiflorin C, exhibited weak cytotoxic activity. However, specific cytotoxic or other biological activities of this compound were not detailed in the abstract.

Further research is required to fully characterize the pharmacological profile of this compound.

Experimental Protocols

Isolation and Characterization of this compound

The following is a generalized protocol based on the isolation of diterpenoids from Isodon species, as detailed in the original literature describing the discovery of this compound.

Plant Material: The leaves of Isodon eriocalyx var. laxiflora were collected and air-dried.

Extraction and Isolation:

-

The dried and powdered leaves were extracted with a suitable solvent (e.g., ethanol (B145695) or methanol) at room temperature.

-

The resulting crude extract was concentrated under reduced pressure.

-

The concentrated extract was then subjected to a series of chromatographic separations. This typically involves:

-

Silica gel column chromatography with a gradient elution system (e.g., petroleum ether-acetone).

-

Further purification of fractions using techniques such as preparative thin-layer chromatography (TLC) or repeated column chromatography.

-

-

Crystallization of the purified fractions yielded this compound.

Structure Elucidation: The structure of this compound was determined using a combination of spectroscopic methods, including:

-

1D NMR: ¹H and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework.

-

2D NMR: COSY, HMQC, and HMBC experiments to establish the connectivity of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

Logical Relationship of Diterpenoid Research

The following diagram illustrates the typical workflow for the discovery and characterization of novel diterpenoids like this compound.

Caption: Workflow for the isolation and characterization of this compound.

References

The Unfolding Story of Maoecrystal V: A Tale of Biosynthetic Hypotheses and Synthetic Triumphs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Maoecrystal V, a complex diterpenoid isolated from the medicinal plant Isodon eriocalyx, has captivated the scientific community with its intricate molecular architecture and initially reported potent cytotoxic activity.[1][2] This pentacyclic natural product, characterized by a highly congested structure with four contiguous quaternary stereocenters, has spurred significant efforts in the field of total synthesis.[3][4][5] While the chemical synthesis of maoecrystal V has been successfully achieved by several research groups, its natural biosynthesis within Isodon eriocalyx remains a subject of hypothesis, awaiting full experimental elucidation. This technical guide provides a comprehensive overview of the current understanding of maoecrystal V, focusing on its proposed biosynthesis, the elegant strategies developed for its chemical synthesis, and a critical examination of its biological activity.

The Proposed Biosynthetic Pathway: A Hypothesis Rooted in Chemical Logic

The biosynthesis of maoecrystal V in Isodon eriocalyx is believed to follow a complex pathway, likely originating from the common diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP). While direct enzymatic evidence is yet to be established, a plausible biosynthetic route has been proposed, centered around a key pinacol-type rearrangement. This hypothesis provides a logical framework for the formation of the unique carbon skeleton of maoecrystal V.

The proposed pathway commences with the cyclization of GGPP to form the characteristic ent-kaurane skeleton. Subsequent oxidative modifications are thought to lead to a key intermediate, which then undergoes a sophisticated skeletal rearrangement. This pivotal step, a pinacol-type shift, is hypothesized to form the distinctive bicyclo[2.2.2]octane core of maoecrystal V.[6][7] Further enzymatic transformations would then install the remaining functional groups to yield the final natural product.

It is important to emphasize that this biosynthetic pathway is currently a well-reasoned hypothesis. Future research, potentially involving isotopic labeling studies and the characterization of specific enzymes from Isodon eriocalyx, is necessary to experimentally validate and fully delineate the precise biosynthetic steps.

The Triumph of Chemical Synthesis: A Showcase of Modern Organic Chemistry

In stark contrast to the speculative nature of its biosynthesis, the total synthesis of maoecrystal V has been a resounding success, with multiple research groups independently achieving this formidable challenge. These synthetic routes stand as testaments to the power and elegance of modern organic chemistry. The strategies employed have been diverse, with a common approach involving the construction of the bicyclo[2.2.2]octane core via a Diels-Alder reaction.[3]

One of the most notable and efficient total syntheses was reported by the Baran group, which featured a biomimetic approach inspired by the proposed biosynthetic pinacol (B44631) shift.[6][8] This innovative strategy significantly streamlined the synthesis, allowing for the preparation of maoecrystal V in a remarkably small number of steps.

Representative Experimental Protocol: Key Step in the Baran Synthesis

The following is an illustrative experimental protocol for a key transformation in the Baran synthesis of (–)-maoecrystal V, showcasing the meticulous detail required.

Synthesis of Key Intermediate via Pinacol Rearrangement:

To a solution of the starting ketone (1.0 equiv) in a mixture of toluene (B28343) and THF at -78 °C is added isopropylmagnesium chloride (1.2 equiv). The reaction mixture is stirred for 30 minutes before being warmed to room temperature and then heated to 85 °C. After 17 hours, the reaction is quenched with aqueous TsOH. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to afford the key intermediate containing the bicyclo[2.2.2]octane core in 45% yield.

Biological Activity: A Story of Intrigue and Re-evaluation

The initial allure of maoecrystal V was significantly amplified by reports of its potent and selective cytotoxicity against HeLa (human cervical cancer) cells, with an IC50 value in the nanomolar range.[1][2] This promising biological activity fueled the intense interest in its total synthesis. However, a pivotal turn in the story came after the successful synthesis of maoecrystal V, which enabled a more thorough biological evaluation.

Subsequent studies, conducted with synthetically derived maoecrystal V, failed to reproduce the initially reported cytotoxicity.[6][9] In fact, the synthetic material was found to be virtually inactive against a panel of cancer cell lines. This discrepancy highlights the critical importance of verifying the biological activity of natural products with pure, synthetically sourced material. The reasons for the initial erroneous reports remain unclear but could be attributed to a variety of factors, including the presence of minor, highly active impurities in the original natural isolate.

Table 1: Reported Cytotoxicity (IC50) of Maoecrystal V

| Cell Line | Initially Reported IC50 (µg/mL) | Later Findings with Synthetic Material | Reference |

| HeLa | 0.02 | No significant activity | [1][7] |

| K562 | > 10 | No significant activity | [10] |

| A549 | > 10 | No significant activity | [10] |

| BGC-823 | > 10 | No significant activity | [10] |

Broader Context and Future Directions

The study of maoecrystal V is emblematic of the broader field of diterpenoid research in Isodon species. These plants are a rich source of structurally diverse and biologically active diterpenoids. While the biosynthesis of many of these compounds, including maoecrystal V, is not yet fully understood, advances in genomics and transcriptomics are beginning to shed light on the enzymatic machinery responsible for their production. The identification of diterpene synthase genes in Isodon eriocalyx is a crucial first step towards unraveling these complex biosynthetic pathways.

The journey of maoecrystal V, from its isolation and the initial excitement surrounding its bioactivity to the elegant achievements in its total synthesis and the subsequent re-evaluation of its biological properties, provides a compelling narrative in natural product science. Future research should focus on the experimental validation of the proposed biosynthetic pathway. This could involve the heterologous expression and characterization of candidate enzymes from Isodon eriocalyx, as well as in vivo feeding studies with isotopically labeled precursors. A complete understanding of the biosynthesis of maoecrystal V will not only solve a fascinating scientific puzzle but could also open up avenues for the biotechnological production of this and other complex diterpenoids.

References

- 1. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Total synthesis of maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Total Synthesis of (±)-Maoecrystal V - ChemistryViews [chemistryviews.org]

- 5. researchgate.net [researchgate.net]

- 6. 11-Step Total Synthesis of (−)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 11-Step Total Synthesis of (-)-Maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Maoecrystal V: A Technical Guide on Natural Abundance, Synthesis, and Biological Activity

A note on nomenclature: This document focuses on maoecrystal V. Initial searches for "maoecrystal B" did not yield a distinct natural product with significant literature presence. It is presumed that "this compound" was a typographical error for "maoecrystal V," a well-documented diterpenoid isolated from Isodon eriocalyx.

Introduction

Maoecrystal V is a structurally complex diterpenoid isolated from the leaves of the Chinese medicinal herb Isodon eriocalyx. First reported in 2004, its intricate pentacyclic framework, featuring three contiguous quaternary stereocenters, has made it a compelling target for total synthesis.[1] Initially, maoecrystal V was reported to exhibit potent and selective cytotoxicity against HeLa cells.[1] However, subsequent studies on the synthetically produced material have not reproduced this biological activity.[2] This guide provides a comprehensive overview of the natural abundance, isolation, total synthesis, and current understanding of the biological properties of maoecrystal V, intended for researchers in natural product chemistry and drug development.

Natural Abundance and Isolation

Maoecrystal V is a low-abundance natural product. The initial isolation by Sun and co-workers in 1994 yielded 5 mg of the compound from 11.9 kg of dried and powdered leaves of Isodon eriocalyx, corresponding to an exceptionally low overall yield.[3]

Quantitative Data for Natural Isolation

| Parameter | Value | Reference |

| Starting Material | 11.9 kg of dried leaves of Isodon eriocalyx | [3] |

| Isolated Yield | 5 mg | [3] |

| Overall Yield (%) | 0.000042% | [3] |

Experimental Protocol: Isolation from Isodon eriocalyx

The following is a general procedure based on the original isolation report. For complete experimental details, refer to the publication by Sun et al., 2004 in Organic Letters.[1]

dot

Caption: General workflow for the isolation of maoecrystal V.

-

Extraction: The dried and powdered leaves of Isodon eriocalyx are subjected to exhaustive extraction with methanol (B129727) at room temperature.

-

Concentration: The methanolic extract is concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatographic Separation: The fraction containing maoecrystal V is subjected to repeated column chromatography on silica (B1680970) gel and Sephadex LH-20.

-

Final Purification: Final purification is achieved through preparative high-performance liquid chromatography (HPLC) to yield pure maoecrystal V.

Total Synthesis of Maoecrystal V

The complex architecture of maoecrystal V has attracted significant attention from the synthetic chemistry community, leading to several successful total syntheses. These routes have employed diverse strategies to construct the challenging bicyclo[2.2.2]octane core and the dense stereochemical array.

Comparison of Reported Total Syntheses

| Research Group | Year | Key Strategy | Number of Steps (Longest Linear Sequence) | Overall Yield (%) | Reference |

| Yang | 2010 | Intramolecular Diels-Alder (IMDA) | ~20 | Not explicitly stated | [4][5] |

| Danishefsky | 2012 | Intramolecular Diels-Alder (IMDA) | ~30 | Not explicitly stated | [2] |

| Zakarian | 2014 | Enantioselective C-H Insertion / IMDA | ~24 | ~1.5% | |

| Thomson | 2014 | Intermolecular Diels-Alder | Not explicitly stated | Not explicitly stated | [6] |

| Baran | 2016 | Biosynthesis-inspired pinacol (B44631) shift | 11 | ~5.0% | [7] |

Experimental Protocols: Key Synthetic Strategies

The full experimental details for each synthesis can be found in the supporting information of the respective publications. The following provides an overview of the key strategic elements.

This highly efficient synthesis is noted for its biomimetic approach, avoiding the common intramolecular Diels-Alder strategy.[7]

dot

Caption: Key stages of the Baran 11-step total synthesis of maoecrystal V.

-

Core Formation: A convergent coupling of two key fragments is followed by a pinacol-type rearrangement to construct the bicyclo[2.2.2]octane core.[7]

-

Quaternary Center Installation: A challenging, highly optimized lanthanide-mediated aldol (B89426) reaction is used to install the final quaternary center.[7]

-

Endgame Cascade: A remarkable one-pot, seven-reaction cascade sequence completes the synthesis.[7]

For detailed experimental procedures, please refer to the Supporting Information of J. Am. Chem. Soc.2016 , 138 (30), 9425–9428.[3]

The first total synthesis of maoecrystal V, which utilized an intramolecular Diels-Alder reaction as a key step.[4][5]

-

Key Step: An intramolecular Diels-Alder (IMDA) reaction of a complex diene precursor to rapidly assemble the core polycyclic system.[4]

-

Strategy: The synthesis involved the preparation of a linear precursor containing all the necessary carbon atoms, which was then cyclized via the IMDA reaction.

For detailed experimental procedures, please refer to the Supporting Information of J. Am. Chem. Soc.2010 , 132 (47), 16745–16747.

This synthesis also employed an intramolecular Diels-Alder reaction but featured a different approach to the precursor synthesis and endgame.[2]

-

Key Step: An intramolecular Diels-Alder reaction to form the bicyclo[2.2.2]octane core.

-

Late-stage Functionalization: Involved a series of complex steps to install the final functionalities on the pentacyclic core.

For detailed experimental procedures, please refer to the Supporting Information of J. Am. Chem. Soc.2012 , 134 (45), 18860–18867.[8]

Biological Activity and Signaling Pathways

The initial report on maoecrystal V described potent and selective cytotoxic activity against human cervical cancer (HeLa) cells, with an IC50 value of 0.02 µg/mL.[1] This promising bioactivity was a significant driver for the extensive synthetic efforts.

However, upon completion of the first total syntheses, the biological activity of the synthetically derived, pure maoecrystal V was re-evaluated. These studies, conducted by multiple independent laboratories, found that maoecrystal V exhibited no significant cytotoxicity against a wide range of cancer cell lines, including HeLa cells.[2]

Re-evaluation of Cytotoxicity

| Cell Line | Original Reported IC50 (µg/mL) | Finding from Synthetic Sample | Reference |

| HeLa | 0.02 | No significant activity | [1][2] |

This discrepancy suggests that the activity observed in the original isolate may have been due to a minor, highly potent impurity that was co-isolated with maoecrystal V.

Signaling Pathways

Given the lack of reproducible, significant biological activity of pure maoecrystal V, there have been no subsequent in-depth studies into its mechanism of action or its effects on specific cellular signaling pathways. The initial excitement surrounding its potential as an anticancer agent has subsided, and research has primarily focused on its challenging and elegant chemical synthesis.

dot

Caption: Timeline of the understanding of maoecrystal V's bioactivity.

Conclusion

Maoecrystal V remains a landmark molecule in natural product synthesis due to its formidable structural complexity. The successful total syntheses, particularly the highly efficient route developed by the Baran group, showcase the power of modern synthetic chemistry. While the initial promise of potent anticancer activity has not been borne out by studies on the pure synthetic material, the journey to synthesize maoecrystal V has provided a wealth of knowledge and new synthetic strategies that are of significant value to the field of organic chemistry. Future research in this area may focus on the isolation and identification of the potential impurity in the original natural extract that may be responsible for the initially observed cytotoxicity.

References

- 1. Total synthesis of maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. baranlab.org [baranlab.org]

- 4. youtube.com [youtube.com]

- 5. byjus.com [byjus.com]

- 6. youtube.com [youtube.com]

- 7. Total Synthesis of (±)-Maoecrystal V - ChemistryViews [chemistryviews.org]

- 8. pubs.rsc.org [pubs.rsc.org]

The Enigmatic Bioactivity of Maoecrystal B: A Case Study in the Challenges of Natural Product Screening

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest to discover novel therapeutic agents from natural sources is fraught with challenges, from the intricate process of isolation and structural elucidation to the rigorous evaluation of biological activity. The story of the maoecrystals, a family of complex diterpenoids isolated from Isodon eriocalyx, serves as a compelling case study in the complexities and potential pitfalls of initial biological screening. While the initial focus of much synthetic and biological research was on maoecrystal V, the journey to understand the bioactivity of its sibling, maoecrystal B, is emblematic of the often-murky path of natural product drug discovery. This technical guide provides a comprehensive overview of the initial biological activity screening of maoecrystals, with a particular focus on the celebrated and later contested results for maoecrystal V, which provide the primary context for understanding the potential of this compound.

A Tale of Two Findings: The Shifting Landscape of Maoecrystal Cytotoxicity

The initial excitement surrounding the maoecrystal family was ignited by a 2004 report from Sun and coworkers, who isolated maoecrystal V from the medicinal herb Isodon eriocalyx. Their preliminary biological screening revealed potent and highly selective cytotoxic activity against the HeLa (human cervical cancer) cell line, with a reported half-maximal inhibitory concentration (IC50) of 0.02 µg/mL.[1][2] This remarkable potency, especially when compared to the contemporary chemotherapeutic agent cisplatin (B142131) (IC50 = 0.99 µg/mL against HeLa cells), positioned maoecrystal V as a highly promising lead for anticancer drug development.[1]

However, the narrative took a dramatic turn more than a decade later. In 2016, after achieving a more efficient and scalable total synthesis of maoecrystal V, the Baran research group conducted a thorough re-evaluation of its biological activity. In stark contrast to the initial findings, their comprehensive screening against a panel of 32 human cancer cell lines revealed virtually no cytotoxic activity.[1] This discrepancy has led to speculation that the initially reported bioactivity may have been due to impurities in the natural product isolate or variations in the screening assay protocols.

While specific biological activity data for this compound remains elusive in publicly available literature, the story of maoecrystal V underscores the critical importance of rigorous, reproducible, and transparent biological screening in the validation of natural product leads.

Quantitative Cytotoxicity Data: A Comparative Overview

The available quantitative data on the cytotoxicity of maoecrystals is summarized in the table below. It is important to note that the data for maoecrystal V is contested, and no peer-reviewed in vitro cytotoxicity data for this compound has been published to date. The data for maoecrystal Z, another related diterpenoid, is included for comparative purposes.

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| Maoecrystal V | HeLa (Cervical Cancer) | 0.02 | Sun et al., 2004[1] |

| Cisplatin (Control) | HeLa (Cervical Cancer) | 0.99 | Sun et al., 2004 |

| Maoecrystal V | 32 Human Cancer Cell Lines | No significant activity | Baran et al., 2016 |

| Maoecrystal Z | K562 (Leukemia) | 2.90 | Xu et al., 2006 |

| Maoecrystal Z | MCF7 (Breast Cancer) | 1.63 | Xu et al., 2006 |

| Maoecrystal Z | A2780 (Ovarian Cancer) | 1.45 | Xu et al., 2006 |

Experimental Protocols: The Sulforhodamine B (SRB) Assay

While the precise experimental details from the original 2004 study by Sun and coworkers are not extensively detailed in their initial communication, the Sulforhodamine B (SRB) assay was a widely used method for cytotoxicity screening at the time and is a likely candidate for the methodology employed. The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein. Below is a detailed, generalized protocol for the SRB assay, which would be applicable for the initial screening of compounds like this compound.

Objective: To determine the in vitro cytotoxicity of a test compound against a panel of adherent cancer cell lines.

Materials:

-

Adherent cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom microtiter plates

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Cold 10% (w/v) Trichloroacetic acid (TCA)

-

0.4% (w/v) Sulforhodamine B (SRB) in 1% (v/v) acetic acid

-

1% (v/v) acetic acid

-

10 mM Tris base solution (pH 10.5)

-

Microplate reader (absorbance at 510-570 nm)

Procedure:

-

Cell Seeding:

-

Harvest and count cells from exponential phase cultures.

-

Seed cells into 96-well plates at a predetermined optimal density (typically 5,000-20,000 cells per well in 100 µL of medium).

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubate the plates for a specified period (typically 48-72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

-

Cell Fixation:

-

After the incubation period, gently remove the medium.

-

Add 100 µL of cold 10% TCA to each well to fix the cells.

-

Incubate the plates at 4°C for 1 hour.

-

-

Staining:

-

Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA.

-

Allow the plates to air-dry completely at room temperature.

-

Add 50-100 µL of 0.4% SRB solution to each well.

-

Incubate at room temperature for 15-30 minutes.

-

-

Washing:

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air-dry completely at room temperature.

-

-

Solubilization and Absorbance Reading:

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Place the plates on a shaker for 5-10 minutes to ensure complete dissolution of the dye.

-

Read the absorbance at a wavelength between 510 and 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell survival relative to the vehicle control.

-

Plot the percentage of cell survival against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagrams illustrate the key workflows in the initial biological activity screening of a natural product like this compound.

Caption: High-level workflow from natural product isolation to in vitro screening.

Caption: Step-by-step workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Conclusion and Future Directions

The initial biological screening of the maoecrystal family, particularly maoecrystal V, provides a valuable lesson for the drug discovery community. The starkly contrasting cytotoxicity results highlight the potential for variability in early-stage biological assays and the necessity for rigorous validation of initial findings. While the anticancer potential of maoecrystal V is now , the chemical complexity and unique scaffold of the maoecrystals may yet hold other biological activities of interest.

For this compound, the path forward is clear. A thorough and transparent initial biological activity screening against a diverse panel of cancer cell lines, utilizing well-established and reproducible cytotoxicity assays, is the essential next step. Should any significant and reproducible activity be identified, further studies to elucidate the mechanism of action would be warranted. The story of the maoecrystals is a reminder that in the world of natural product drug discovery, the initial chapters are often just the beginning of a much longer and more complex narrative.

References

The Case of Maoecrystal V and HeLa Cells: A Technical Guide on Cytotoxicity Evaluation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of novel anticancer compounds is a cornerstone of oncological research. Natural products, with their vast structural diversity, represent a significant source of potential therapeutic agents. Maoecrystal V, a complex diterpenoid isolated from Isodon eriocalyx, initially garnered substantial interest due to reports of its potent cytotoxic effects against HeLa human cervical cancer cells. However, subsequent rigorous investigation through total synthesis and biological re-evaluation revealed a contradictory outcome, highlighting critical aspects of the drug discovery and validation process. This technical guide provides an in-depth analysis of the reported cytotoxicity of maoecrystal V against HeLa cells, presenting the conflicting data, detailed experimental protocols for cytotoxicity and apoptosis assessment, and illustrative diagrams of relevant biological pathways and experimental workflows. This document serves as both a repository of methodological detail and a case study on the importance of reproducibility and thorough validation in preclinical research.

Introduction to Maoecrystal V and its Initial Promise

Maoecrystal V is a structurally unique diterpenoid characterized by a complex 6,7-seco-6-nor-15(8→9)-abeo-5,8-epoxy-ent-kaurane skeleton.[1] Its intricate architecture, featuring multiple stereocenters and a densely functionalized core, presented a significant challenge for synthetic chemists. The initial biological evaluation of this natural product reported remarkable inhibitory activity against the HeLa cancer cell line, suggesting its potential as a lead compound for a new class of chemotherapeutic agents.[2]

The Cytotoxicity Data: A Tale of Two Findings

The initial excitement surrounding maoecrystal V was primarily based on its reported high potency against HeLa cells, especially when compared to the established chemotherapeutic drug, cisplatin. However, a later study, which achieved the total synthesis of maoecrystal V, enabling the production of a pure sample, failed to reproduce the initial findings.[1] This discrepancy underscores the challenges in natural product research, where impurities in an isolated sample can lead to misleading biological activity.

Table 1: Reported IC50 Values of Maoecrystal V against HeLa Cells

| Compound | Initial Reported IC50 | Follow-up Study IC50 |

| Maoecrystal V | 0.02 µg/mL (approx. 60 nM)[1][2][3] | No significant activity observed[1] |

| Cisplatin (Reference) | 0.99 µg/mL[1] | Not Applicable |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Robust and standardized experimental protocols are essential for the accurate assessment of the cytotoxic and apoptotic effects of a compound. The following sections detail the methodologies for the key experiments relevant to the evaluation of maoecrystal V's activity against HeLa cells.

Cell Culture and Maintenance

-

Cell Line: HeLa (human cervical adenocarcinoma) cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM), supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

-

Subculturing: When cells reach 80-90% confluency, they are detached using a 0.25% trypsin-EDTA solution, washed with PBS, and re-seeded in new flasks at a lower density.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: HeLa cells are harvested, counted, and seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.[4] The plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A stock solution of the test compound (e.g., maoecrystal V) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve the desired final concentrations. The medium from the wells is replaced with 100 µL of the medium containing the various concentrations of the test compound. Control wells receive medium with the vehicle (DMSO) at the same concentration as the highest compound dose. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[4][5]

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[5]

-

Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 540-570 nm.[4][5]

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: HeLa cells are seeded in 6-well plates and treated with the test compound at various concentrations for a specified duration.

-

Cell Harvesting: After treatment, both floating and adherent cells are collected. Adherent cells are detached using trypsin, and the enzymatic reaction is stopped with FBS-containing medium. The cells are pooled, centrifuged, and washed twice with cold PBS.

-

Staining: The cell pellet is resuspended in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added.[5]

-

Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.[5]

-

Flow Cytometry Analysis: After incubation, 400 µL of 1X Binding Buffer is added to each tube. The samples are analyzed immediately by flow cytometry.[5]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Visualizing Key Processes

Workflow for Natural Product Cytotoxicity Screening

The journey from a natural product extract to a validated hit compound involves multiple stages. The case of maoecrystal V highlights the critical importance of the later stages of this process, namely purification, structure confirmation, and independent biological validation.

Caption: A generalized workflow for the screening and validation of natural products for cytotoxic activity.

Illustrative Apoptotic Signaling Pathway

While maoecrystal V was found to be non-cytotoxic, a common mechanism of action for many anticancer drugs is the induction of apoptosis. The intrinsic (mitochondrial) pathway is a frequently implicated route. This diagram illustrates a simplified version of this pathway.

Caption: A diagram of the intrinsic (mitochondrial) pathway of apoptosis, a common target for anticancer drugs.

Conclusion

The story of maoecrystal V and its reported effects on HeLa cells serves as a crucial case study in the field of drug discovery. While the initial reports of high potency were ultimately not substantiated, the journey from discovery to refutation provides invaluable lessons for researchers. It highlights the absolute necessity of rigorous chemical characterization, the potential for impurities to confound biological data, and the importance of independent replication of significant findings. The experimental protocols and illustrative workflows provided in this guide offer a technical framework for conducting and interpreting cytotoxicity studies, encouraging a thorough and critical approach to the evaluation of potential new anticancer agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthetic Studies towards Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synthesis - Trustworthiness of IC50 values - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. HeLa TI cell-based assay as a new approach to screen for chemicals able to reactivate the expression of epigenetically silenced genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

maoecrystal B CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maoecrystal V is a complex diterpenoid natural product isolated from Isodon eriocalyx.[1] Its intricate molecular architecture, featuring a highly condensed pentacyclic system, has made it a significant target for total synthesis.[2][3] Initially reported to possess potent cytotoxic activity against HeLa cells, subsequent studies with synthetic maoecrystal V have called these findings into question, revealing no significant anticancer properties.[1][4] This guide provides a comprehensive overview of maoecrystal V, including its chemical identifiers, physicochemical properties, and a detailed exploration of a key synthetic approach.

Chemical Identity and Properties

Maoecrystal V is characterized by a unique and complex molecular structure. The following tables summarize its key chemical identifiers and computed physicochemical properties.

Table 1: Chemical Identifiers for Maoecrystal V

| Identifier | Value |

| CAS Number | 807630-42-8 |

| PubChem CID | 21575535 |

| Molecular Formula | C₁₉H₂₂O₅ |

| IUPAC Name | (1R,3R,8R,9R,11R,12R)-4,4,11-trimethyl-2,15-dioxapentacyclo[6.5.3.2⁹,¹².0¹,⁹.0³,⁸]octadec-5-ene-7,10,14-trione |

| InChI | InChI=1S/C19H22O5/c1-10-11-4-7-18(13(10)21)17-9-23-15(22)19(18,8-11)24-14(17)16(2,3)6-5-12(17)20/h5-6,10-11,14H,4,7-9H2,1-3H3/t10-,11-,14-,17-,18-,19+/m1/s1 |

| Canonical SMILES | CC1C2CC3C(C1=O)C4(COCC4(C2)OC(=O)C3(C)C)C=C5 |

Table 2: Physicochemical Properties of Maoecrystal V

| Property | Value | Unit |

| Molecular Weight | 330.4 | g/mol |

| XLogP3 | 1.7 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 5 | |

| Rotatable Bond Count | 0 | |

| Exact Mass | 330.14672380 | Da |

| Monoisotopic Mass | 330.14672380 | Da |

| Topological Polar Surface Area | 69.7 | Ų |

| Heavy Atom Count | 24 | |

| Formal Charge | 0 | |

| Complexity | 736 |

Biological Activity

Maoecrystal V was first reported to exhibit significant cytotoxic activity against HeLa (cervical cancer) cell lines, with an IC₅₀ value of 20 ng/mL. This initial finding generated considerable interest in the molecule as a potential anticancer agent. However, subsequent studies conducted by the Baran laboratory, using synthetically derived maoecrystal V, did not replicate these results. Their research, which involved screening the compound against a panel of 32 cancer cell lines, found no discernible anticancer activity. This discrepancy highlights the critical importance of verifying the biological activity of natural products with synthetically pure material.

Synthetic Approaches: A Key Intramolecular Diels-Alder Reaction

The complex, polycyclic structure of maoecrystal V has made it a formidable challenge for synthetic chemists. Several total syntheses have been reported, often employing an intramolecular Diels-Alder (IMDA) reaction to construct the core bicyclo[2.2.2]octane system.

One notable approach involves the formation of a key intermediate that undergoes an IMDA cyclization. The general workflow for such a synthetic strategy is outlined below.

Experimental Protocol: Intramolecular Diels-Alder Cyclization

The following provides a generalized experimental protocol for a key transformation in the synthesis of maoecrystal V, based on strategies reported in the literature.

Reaction: Intramolecular Diels-Alder Cyclization of a Trienic Precursor

Objective: To construct the bicyclo[2.2.2]octane core of maoecrystal V.

Materials:

-

Diels-Alder precursor (substituted cyclohexadiene linked to a dienophile)

-

High-boiling point solvent (e.g., toluene, xylene)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

The Diels-Alder precursor is dissolved in a suitable high-boiling point solvent in a reaction vessel equipped with a condenser and under an inert atmosphere.

-

The reaction mixture is heated to reflux to facilitate the intramolecular cycloaddition.

-

The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired bicyclo[2.2.2]octane core structure.

Note: The specific reaction conditions, including temperature and reaction time, are highly dependent on the nature of the specific precursor and may require optimization.

Biosynthesis Hypothesis

The biosynthesis of maoecrystal V is proposed to proceed through a series of complex rearrangements from a common precursor. One hypothesis suggests a rearrangement from epi-eriocalyxin A. An alternative proposal posits a common intermediate that can lead to both maoecrystal V and maoecrystal Z, another diterpenoid isolated from Isodon eriocalyx. The proposed biosynthetic pathway highlights the intricate enzymatic machinery involved in the formation of these complex natural products.

Conclusion

Maoecrystal V remains a molecule of significant interest to the chemical community due to its challenging synthesis and the initial reports of its biological activity. While its potential as an anticancer agent has been questioned by more recent studies, the synthetic strategies developed to access this complex natural product have contributed valuable knowledge to the field of organic chemistry. Further research may yet uncover other biological roles for this intricate diterpenoid.

References

The Maoecrystal Family of Natural Products: A Technical Review of Their Core Biology and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The maoecrystal family of natural products, a class of structurally complex diterpenoids isolated from the medicinal herb Isodon eriocalyx, has garnered significant attention in the scientific community. Their intricate molecular architectures, characterized by highly condensed polycyclic ring systems, have presented formidable challenges and inspiring triumphs in the field of total synthesis.[1] Initially lauded for their potent and selective cytotoxicity, particularly maoecrystal V against HeLa cervical cancer cells, this family of compounds has been the subject of intense investigation, leading to a nuanced understanding of their biological activities.[2][3][4][5] This technical guide provides an in-depth review of the maoecrystal family, with a focus on their core biological activities, the controversy surrounding their therapeutic potential, and the molecular pathways likely governing their effects, drawing insights from closely related diterpenoids.

Chemical Structures and Biological Activity

The maoecrystal family encompasses a range of diterpenoids, with maoecrystal V being the most extensively studied member. Its unique pentacyclic skeleton, featuring a bicyclo[2.2.2]octan-2-one core and a strained central tetrahydrofuran (B95107) ring, has made it a benchmark target for synthetic chemists. Other notable members include maoecrystal Z, which possesses a distinct rearranged polycyclic framework.

Quantitative Cytotoxicity Data

The initial report on maoecrystal V highlighted its remarkable and selective cytotoxicity against HeLa cells, with an IC50 value of 0.02 µg/mL (approximately 58 nM). However, a subsequent re-evaluation of the biological activity of synthetic maoecrystal V by Baran and coworkers in 2016 revealed it to be virtually inactive against a panel of cancer cell lines, including HeLa cells. This discrepancy has introduced a critical layer of complexity to the narrative of the maoecrystal family's therapeutic potential. The cytotoxicity data for maoecrystal V and related compounds are summarized in the table below.

| Compound | Cell Line | IC50 | Reference |

| Maoecrystal V | HeLa (Cervical Cancer) | 0.02 µg/mL | |

| K562 (Leukemia) | > 10 µg/mL | ||

| A549 (Lung Carcinoma) | > 10 µg/mL | ||

| BGC-823 (Adenocarcinoma) | > 10 µg/mL | ||

| Maoecrystal V (Synthetic Re-evaluation) | Various Cancer Cell Lines | No significant activity | |

| Maoecrystal Z | K562 (Leukemia) | 2.9 µg/mL | |

| MCF7 (Breast Cancer) | 1.6 µg/mL | ||

| A2780 (Ovarian Cancer) | 1.5 µg/mL |

Elucidating the Mechanism of Action: Insights from Related Isodon Diterpenoids

While dedicated mechanistic studies on the maoecrystal family are scarce, a wealth of information is available for structurally related diterpenoids isolated from the same genus, Isodon. These compounds, including eriocalyxin B, oridonin, and longikaurin A, offer valuable insights into the potential signaling pathways modulated by the maoecrystal family. The primary mechanisms of action identified for these related compounds converge on the induction of apoptosis and cell cycle arrest through the modulation of key signaling cascades.

Key Signaling Pathways

1. STAT3 Signaling Pathway:

Eriocalyxin B has been identified as a potent and specific inhibitor of the STAT3 signaling pathway. It is believed to act through the covalent modification of cysteine residues on the STAT3 protein, preventing its phosphorylation and subsequent activation. The inhibition of STAT3, a transcription factor often constitutively active in cancer, leads to the downregulation of anti-apoptotic proteins and cell cycle regulators.

2. PI3K/Akt/mTOR Signaling Pathway:

Oridonin and eriocalyxin B have been shown to inhibit the PI3K/Akt/mTOR pathway in various cancer cell lines. This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of this cascade by Isodon diterpenoids leads to the induction of apoptosis and autophagy. Longikaurin A has also been found to suppress the PI3K/Akt pathway in oral squamous cell carcinoma.

3. MAPK Signaling Pathway:

The mitogen-activated protein kinase (MAPK) pathways, including JNK, p38, and ERK, are crucial in regulating cellular responses to stress, proliferation, and apoptosis. Longikaurin A has been shown to activate the JNK and p38 MAPK pathways, leading to an increase in reactive oxygen species (ROS) and subsequent apoptosis in esophageal squamous cell carcinoma. Conversely, eriocalyxin B has been observed to activate the ERK pathway, which, in some contexts, can be pro-apoptotic.

The following diagrams, generated using the DOT language, illustrate these key signaling pathways potentially targeted by the maoecrystal family of natural products, based on the mechanisms elucidated for their close structural relatives.

Experimental Protocols

A comprehensive understanding of the biological activity of the maoecrystal family necessitates robust and reproducible experimental protocols. The following sections detail the methodologies for key experiments cited in the literature.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Maoecrystal compounds (or other test agents) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the maoecrystal compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The maoecrystal family of natural products represents a fascinating and challenging area of chemical and biological research. While the initial excitement surrounding their potent anticancer activity has been tempered by conflicting reports, the intricate signaling pathways modulated by closely related Isodon diterpenoids suggest that the therapeutic potential of this structural class remains a fertile ground for investigation. The direct inhibition of key oncogenic transcription factors like STAT3 and the modulation of central signaling hubs such as the PI3K/Akt/mTOR and MAPK pathways by these compounds highlight their potential as scaffolds for the development of novel anticancer agents.

Future research should focus on several key areas. Firstly, a definitive and comprehensive re-evaluation of the biological activities of a wider range of maoecrystal family members is crucial to resolve the existing controversies. Secondly, dedicated mechanistic studies are needed to determine if the maoecrystal compounds indeed target the same signaling pathways as their structural relatives. Finally, the exploration of structure-activity relationships through the synthesis of novel analogues could lead to the development of more potent and selective therapeutic agents. The journey of the maoecrystal family from a celebrated class of cytotoxic natural products to a subject of scientific debate underscores the complexities of drug discovery and the importance of rigorous, reproducible research in unlocking the true potential of nature's chemical diversity.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Longikaurin A, a natural ent-kaurane, suppresses proliferation, invasion and tumorigenicity in oral squamous cell carcinoma cell by via inhibiting PI3K/Akt pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Total synthesis of maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Total Synthesis of (−)-Maoecrystal V: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maoecrystal V is a complex diterpenoid natural product isolated from Isodon eriocalyx. Its intricate pentacyclic structure, featuring a congested core with four contiguous stereocenters, has made it a formidable target for total synthesis. Initially reported to exhibit potent and selective cytotoxicity against HeLa human cervical cancer cells with an IC50 value of 20 ng/mL, subsequent studies with synthetically derived material have contested this biological activity. This document provides a detailed, step-by-step guide to the 11-step enantioselective total synthesis of (−)-maoecrystal V as accomplished by the Baran group. This efficient and scalable route showcases several innovative synthetic strategies and provides a valuable platform for the synthesis of maoecrystal V and its analogs for further biological evaluation.

Synthetic Strategy

The Baran group's approach to (−)-maoecrystal V is a departure from the more common Diels-Alder strategies employed by other groups. Instead, it relies on a biomimetic pinacol-type rearrangement to construct the challenging [2.2.2] bicyclooctane core. The synthesis is highly convergent, assembling complex fragments late in the sequence to maximize efficiency.

Experimental Protocols and Data

Part 1: Synthesis of the Bicyclic Core

The synthesis commences with the construction of a key bicyclic intermediate. The following table summarizes the reaction steps and corresponding data.

| Step | Reaction | Reagents and Conditions | Product | Yield (%) | ee (%) |

| 1 | Enantioselective 1,4-Conjugate Addition | Cyclohexenone, allyl(trimethyl)silane, CuI·0.75DMS, TADDOL-derived phosphine-phosphite ligand (L1), TMSCH₂C(MgBr)CH₂, PhMe/MeTHF, -78 °C | Ketone 7 | 80 | 99 |

| 2 | α-Acetoxylation | LiTMP, Davis oxaziridine, Ac₂O, THF, DMPU, -78 °C to 0 °C | α-Acetoxyketone 8 | 64 | - |

| 3 | Sakurai Cyclization | EtAlCl₂, PhMe, 0 °C | Bicyclic Ketone 9 | 77 | - |

| 4 | Methylation and Saponification | NaH, Bu₄NI, Me₂SO₄, DMF; then aq. LiOH | Acid 10 | - | - |

| 5 | Parikh-Doering Oxidation | Py·SO₃, Et₃N, DMSO, DCM, 0 °C to 23 °C | Aldehyde 5 | 81 (2 steps) | - |

To a solution of CuI·0.75DMS (0.60 mol %) and the TADDOL-derived ligand L1 (0.80 mol %) in a mixture of toluene (B28343) and methyltetrahydrofuran (PhMe/MeTHF) at -78 °C is added a solution of the Grignard reagent derived from 2-(trimethylsilylmethyl)allyl bromide (2.5 equiv). Cyclohexenone is then added dropwise. The reaction mixture is stirred at -78 °C until complete consumption of the starting material. The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with diethyl ether. The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford ketone 7 .

Part 2: Convergent Fragment Coupling and Pinacol (B44631) Rearrangement

The second phase of the synthesis involves the coupling of the bicyclic core with a second fragment, followed by the key pinacol rearrangement to form the [2.2.2] bicyclooctane system.

| Step | Reaction | Reagents and Conditions | Product | Yield (%) | | :--- | :--- | :--- | :--- | | 6 | Grignard Addition and Pinacol Rearrangement | i-PrMgCl·LiCl, vinyl bromide 6 , PhMe, -78 °C to 0 °C; then aq. TsOH, 85 °C | [2.2.2] Bicyclooctene 3 | 45 | | 7 | Hydroxymethylation | NaN(TMS)₂, LaCl₃·2LiCl, paraformaldehyde, THF, -45 °C | Alcohol 12 | 56 | | 8 | Reduction | Zn(OTf)₂, LiBH₄, Et₂O/DCM, 0 °C to rt | Diol 13 | 62 | | 9 | Acetal Formation | CH(OMe)₃, MsOH, MeOH, 55 °C | Acetal 14 | - | | 10 | Cyanation and Saponification | TMSCN, ZnI₂, THF, rt; then LiOH, H₂O, THF, 65 °C | Acid 16 | 82 (2 steps) | | 11 | Oxidative Cascade | DMDO, acetone, rt; then InI₃, MgI₂, MeCN, 0 °C; then Dess-Martin periodinane; then Oxone | (−)-Maoecrystal V (1) | 76 (from 16 ) |

To a solution of vinyl bromide 6 (1.5 equiv) in toluene at -78 °C is added i-PrMgCl·LiCl (1.5 equiv). The resulting Grignard reagent is then added to a solution of aldehyde 5 in toluene at -78 °C. The reaction is warmed to 0 °C and stirred until completion. An aqueous solution of p-toluenesulfonic acid (TsOH) is added, and the mixture is heated to 85 °C. After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The residue is purified by flash chromatography to yield the [2.2.2] bicyclooctene 3 .

Visualizations

Synthetic Workflow

The following diagram illustrates the overall synthetic strategy for the total synthesis of (−)-maoecrystal V.

Caption: Overall synthetic workflow for the 11-step total synthesis of (−)-maoecrystal V.

Hypothesized Biological Action: Apoptosis Induction

While the biological activity of maoecrystal V is a subject of debate, the initially reported cytotoxicity suggests a mechanism involving programmed cell death, or apoptosis. The specific signaling pathway for maoecrystal V has not been elucidated. The following diagram illustrates a general model of the intrinsic and extrinsic apoptosis pathways, which are common mechanisms of action for cytotoxic natural products.

Caption: Generalized intrinsic and extrinsic apoptosis pathways.

Conclusion

The 11-step total synthesis of (−)-maoecrystal V by the Baran group represents a landmark achievement in natural product synthesis. Its efficiency and scalability provide a robust platform for the production of this complex molecule. While the initial reports of its potent anticancer activity have been questioned, the synthetic route described herein enables the generation of sufficient material for definitive biological evaluation and the exploration of structure-activity relationships. The development of this synthesis underscores the power of innovative strategic bond disconnections and the importance of re-evaluating the biological properties of synthetic natural products.

Enantioselective Synthesis of Maoecrystal V: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of maoecrystal V, a structurally complex diterpenoid that has garnered significant attention from the synthetic chemistry community. Due to a likely typographical error in the user request for "maoecrystal B," this document focuses on the well-documented syntheses of maoecrystal V. The intricate, pentacyclic framework of maoecrystal V, characterized by a congested core with multiple contiguous quaternary stereocenters, has made it a challenging and sought-after target for total synthesis.[1][2] This document outlines and compares key successful enantioselective strategies, providing detailed experimental protocols for pivotal transformations and summarizing key data in a structured format.

Strategic Overviews

Several research groups have successfully completed the total synthesis of maoecrystal V, each employing unique strategic approaches to address the molecule's formidable structural challenges. The primary strategies can be broadly categorized by their method of constructing the core bicyclo[2.2.2]octane system and the timing of stereocenter induction.

Key Synthetic Strategies:

-

Biomimetic Pinacol Rearrangement (Baran Synthesis): This approach diverges from the common Diels-Alder strategy and instead utilizes a key pinacol-type rearrangement of a [3.2.1] bicyclooctane scaffold to construct the [2.2.2] core, mimicking a proposed biosynthetic pathway.[1][3] Enantioselectivity is established early through a highly enantioselective conjugate addition.[3]

-

Intramolecular Diels-Alder (IMDA) Cycloaddition (Yang and Danishefsky Syntheses): Both the Yang and Danishefsky groups employed an intramolecular Diels-Alder reaction to forge the bicyclo[2.2.2]octane core. Yang's enantioselective approach introduces chirality via a Sharpless asymmetric epoxidation, followed by a semipinacol rearrangement to set a key stereocenter. Danishefsky's synthesis, initially racemic, highlights the challenges of controlling facial selectivity in the key IMDA reaction.

-

Early-Stage C-H Functionalization (Zakarian Synthesis): The Zakarian group's strategy hinges on an early-stage, chiral auxiliary-directed C-H functionalization to construct a key dihydrobenzofuran intermediate, thereby setting the stereochemistry for the rest of the synthesis. This is followed by an intramolecular Diels-Alder reaction to form the bicyclic core.

-

Intermolecular Diels-Alder Cycloaddition (Thomson Synthesis): This "west-to-east" strategy utilizes an intermolecular Diels-Alder reaction and features key transformations such as an intramolecular Heck reaction and an oxidative cycloetherification to assemble the carbocyclic core.

Comparative Data of Key Synthetic Steps

The following tables summarize quantitative data for key transformations from the Baran and Zakarian enantioselective syntheses of maoecrystal V, allowing for a direct comparison of their efficiency and stereoselectivity.

Table 1: Key Transformations in the Baran Enantioselective Synthesis

| Step | Reactants | Reagents and Conditions | Product(s) | Yield (%) | Enantiomeric Excess (%) |

| Enantioselective Conjugate Addition | Cyclohexenone, Allyl Silane | CuI·0.75DMS, TADDOL-derived phosphine-phosphite ligand (L1), PhMe/MeTHF, -78 °C, 4.5 h | Silyl (B83357) enol ether | 80 | 99 |

| Pinacol Rearrangement | Epoxy alcohol intermediate | TsOH·H₂O, PhMe, 85 °C | Bicyclo[2.2.2]octanone | 45 | - |

| Aldol Addition | Bicyclic ketone, Paraformaldehyde | NaN(TMS)₂, LaCl₃·2LiCl, THF, DMPU, -45 °C, 3 h | Hydroxymethyl ketone | 56 | - |

| Final Cascade Reaction | Advanced olefin intermediate | 1. DMDO; 2. InI₃, MgI₂; 3. Dess-Martin Periodinane; 4. Oxone | (-)-Maoecrystal V | 76 (2 steps) | >99 |

Table 2: Key Transformations in the Zakarian Enantioselective Synthesis

| Step | Reactants | Reagents and Conditions | Product(s) | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |

| Chiral Auxiliary-Directed C-H Insertion | Diazoester with chiral auxiliary | Rh₂(OAc)₄, CH₂Cl₂ | Dihydrobenzofuran derivative | - | - | 84 (after aux. cleavage) |

| Intramolecular Diels-Alder (IMDA) | Tethered diene and dienophile | Toluene (B28343), 160 °C | Bicyclo[2.2.2]octanone adduct | 85 | - | - |

| Radical Cyclization | Alkene precursor | Bu₃SnH, AIBN, Toluene, reflux | Lactone-containing intermediate | - | - | - |

| Ring-Closing Metathesis | Diene intermediate | Hoveyda-Grubbs 2nd generation catalyst | Cyclohexene ring | - | - | - |

Experimental Protocols

The following are detailed protocols for key steps in the enantioselective syntheses of maoecrystal V.

Protocol 1: Enantioselective Conjugate Addition (Baran Synthesis)

This protocol describes the crucial first step in the Baran synthesis, which establishes the initial stereocenter with high enantioselectivity.

Materials:

-

Cyclohexenone

-

Allyl(isopropoxy)dimethylsilane

-

Copper(I) iodide-dimethyl sulfide (B99878) complex (CuI·0.75DMS)

-

TADDOL-derived phosphine-phosphite ligand (L1)

-

Isopropylmagnesium chloride in THF

-

Toluene (PhMe)

-

2-Methyltetrahydrofuran (MeTHF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add CuI·0.75DMS and the TADDOL-derived ligand (L1).

-

Add a mixture of toluene and 2-methyltetrahydrofuran.

-

Cool the resulting suspension to -78 °C.

-

Slowly add a solution of allyl(isopropoxy)dimethylsilane in the toluene/MeTHF solvent mixture.

-

Add isopropylmagnesium chloride solution dropwise over 30 minutes, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add a solution of cyclohexenone in the toluene/MeTHF solvent mixture dropwise over 30 minutes.

-

Stir the reaction for an additional 4.5 hours at -78 °C.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature.

-

Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired silyl enol ether.

Protocol 2: Chiral Auxiliary-Directed C-H Functionalization (Zakarian Synthesis)

This protocol details the key C-H insertion reaction from the Zakarian synthesis, which utilizes a chiral auxiliary to induce enantioselectivity.

Materials:

-

Diazoester substrate attached to a chiral auxiliary (e.g., an Evans auxiliary)

-

Rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the diazoester substrate in dichloromethane in a round-bottom flask under an argon atmosphere.

-

Add rhodium(II) acetate dimer to the solution.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting diastereomers by silica gel column chromatography to afford the desired dihydrobenzofuran product.

-

The chiral auxiliary can then be cleaved under standard conditions (e.g., with LiOH, H₂O₂) to reveal the enantiomerically enriched carboxylic acid.

Synthetic Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies for maoecrystal V.

Baran Synthesis Workflow

Caption: Key stages of the Baran enantioselective synthesis of maoecrystal V.

Zakarian Synthesis Workflow

Caption: Key stages of the Zakarian enantioselective synthesis of maoecrystal V.

References

Synthetic Strategies Towards Maoecrystal B: A Detailed Guide for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Maoecrystal B, also known as maoecrystal V, is a complex diterpenoid natural product isolated from Isodon eriocalyx. Its intricate pentacyclic architecture, featuring a congested cage-like structure with multiple contiguous quaternary stereocenters, has made it a formidable and attractive target for total synthesis. The initial reports of its potent cytotoxicity against HeLa cells spurred significant interest within the synthetic chemistry community, leading to the development of several elegant and innovative synthetic strategies. This document provides a detailed overview and comparison of the key synthetic routes toward this compound, complete with experimental protocols for pivotal reactions and graphical representations of the strategic approaches.

Core Synthetic Challenges

The synthesis of this compound presents several significant challenges:

-

Construction of the bicyclo[2.2.2]octane core: This strained ring system is a central feature of the molecule.

-

Formation of contiguous quaternary stereocenters: The molecule possesses vicinal quaternary carbons, which are notoriously difficult to construct.

-

Stereoselective installation of multiple stereocenters: The complex three-dimensional arrangement of atoms requires precise stereochemical control throughout the synthesis.

-

Assembly of the highly substituted and strained tetrahydrofuran (B95107) ring.

Overview of Major Synthetic Strategies

To date, several research groups have successfully completed the total synthesis of this compound, each employing a unique strategic approach. The two primary strategies that have emerged are the Diels-Alder approach and a biomimetic rearrangement approach.

The Diels-Alder Strategy

The majority of the reported total syntheses of this compound rely on a Diels-Alder reaction to construct the challenging bicyclo[2.2.2]octane core.[1][2][3] This strategy has been implemented in both intramolecular (IMDA) and intermolecular variants.

-

Yang's Synthesis (First Total Synthesis): The first total synthesis of racemic this compound was accomplished by the Yang group.[2][4] Their strategy featured a key intramolecular Diels-Alder reaction of a complex precursor to assemble the core polycyclic system.

-

Danishefsky's Synthesis: The Danishefsky group also utilized an IMDA reaction as a cornerstone of their racemic synthesis. Their approach involved the strategic use of epoxide rearrangements to establish key stereochemical relationships.

-

Zakarian's Enantioselective Synthesis: The Zakarian group developed an enantioselective synthesis that also employs an IMDA reaction. A key innovation in their route is the use of an early-stage C-H functionalization reaction to introduce chirality.

-

Thomson's Enantioselective Synthesis: The Thomson group reported an enantioselective synthesis that utilizes an intermolecular Diels-Alder reaction.